Suc-ala-phe-lys-amc

Description

Significance of Synthetic Fluorogenic Peptide Substrates in Enzymology

Synthetic fluorogenic peptide substrates are indispensable tools in modern enzymology, offering a highly sensitive and continuous method for measuring enzyme activity. scbt.com These molecules are cleverly designed to be non-fluorescent until they are acted upon by a specific enzyme. mdpi.com The basic design involves a peptide sequence, which is recognized by the target protease, linked to a fluorescent molecule, often called a fluorophore. In its intact state, the fluorescence of the fluorophore is suppressed or "quenched." When the protease cleaves the peptide bond, the fluorophore is released from the quenching environment, resulting in a measurable increase in fluorescence. mdpi.com

This "turn-on" fluorescence mechanism provides several advantages over older colorimetric methods. researchgate.net Fluorogenic assays are generally more sensitive, allowing for the detection of very low levels of enzyme activity and the use of smaller sample volumes. nih.gov The continuous nature of the assay, where fluorescence can be monitored in real-time, enables detailed kinetic studies of enzyme function. scbt.com Researchers can readily determine key enzymatic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat), which are fundamental to understanding enzyme efficiency and substrate specificity. novoprolabs.com The versatility of synthetic peptides also allows for the creation of highly specific substrates for a vast range of proteases by altering the amino acid sequence. nih.gov

Historical Context and Evolution of Suc-Ala-Phe-Lys-AMC as a Research Tool

The development of fluorogenic substrates marked a significant advancement in protease research. Early methods often relied on colorimetric substrates, such as p-nitroanilides, which were first described in the 1960s. researchgate.net While useful, these substrates often lacked the sensitivity required for many biological applications. The 1970s saw the advent of more sensitive fluorogenic substrates, including those based on Fluorescence Resonance Energy Transfer (FRET) in 1973 and 7-amino-4-methylcoumarin (B1665955) (AMC) in 1976. researchgate.net

It was within this innovative climate that this compound, or more formally 7-(N-succinoyl-alanyl-phenylalanyl-lysyl-amido)-4-methylcoumarin, was developed. In 1979, Pierzchala, Dorn, and Zimmerman introduced this novel fluorogenic peptide substrate specifically for the assay of plasmin, a critical enzyme in the dissolution of blood clots. nih.gov Their work demonstrated that this compound was a highly sensitive and specific substrate for plasmin, allowing for the detection of as little as 10⁻⁵ CTA units of the enzyme. nih.gov A key advantage highlighted in their seminal paper was the ability to assay for both plasmin and its activator, plasminogen activator, in the same cell fluids, showcasing the substrate's utility in complex biological samples. nih.govnovoprolabs.com

Since its introduction, the fundamental principle of using AMC-based fluorogenic substrates has been widely adopted and expanded upon. While this compound remains a valuable tool for studying plasmin and other related proteases, the field has seen the development of a vast library of fluorogenic substrates with different peptide sequences to target a wide array of proteases. nih.gov Furthermore, advancements in microarray technology have enabled high-throughput screening of protease activity using libraries of fluorogenic substrates, allowing for rapid determination of substrate specificities. nih.gov

Overview of this compound in Biochemical Investigations

This compound is primarily recognized as a highly sensitive fluorogenic substrate for plasmin, a serine protease involved in fibrinolysis. nih.govnovoprolabs.comglpbio.com Its design incorporates a peptide sequence (Ala-Phe-Lys) that is recognized and cleaved by plasmin at the Lys-AMC bond. The N-terminus is blocked with a succinyl group to prevent unwanted degradation by aminopeptidases. Upon cleavage by plasmin, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, and its fluorescence can be monitored to quantify enzyme activity. anaspec.comcaymanchem.com

Beyond its primary use in studying plasmin, this compound has also been utilized as a substrate for other proteases with similar substrate specificities, such as gingipain K, a cysteine protease from the periodontal pathogen Porphyromonas gingivalis. glpbio.commedchemexpress.combachem.com The ability to use this substrate for different enzymes, sometimes in conjunction with specific inhibitors, allows for the differential analysis of protease activity in complex biological mixtures. nih.gov

The application of this compound in biochemical assays is straightforward. The substrate is typically incubated with the enzyme sample in a suitable buffer, and the increase in fluorescence is measured over time using a fluorometer. The rate of fluorescence increase is directly proportional to the enzyme's activity. This allows for detailed kinetic analysis and the screening of potential inhibitors.

| Parameter | Value | Source |

| Full Name | 7-(N-succinoyl-L-alanyl-L-phenylalanyl-L-lysine-amido)-4-methylcoumarin | nih.gov |

| Abbreviation | This compound | glpbio.com |

| Molecular Formula | C₃₂H₃₉N₅O₈ | novoprolabs.com |

| Molecular Weight | 621.68 g/mol | novoprolabs.com |

| CAS Number | 73207-91-7 | novoprolabs.com |

| Excitation Wavelength | 360-380 nm | anaspec.comechelon-inc.com |

| Emission Wavelength | 440-460 nm | anaspec.comechelon-inc.com |

Enzyme Specificity and Kinetic Data

| Enzyme | Enzyme Type | Source Organism | Kₘ (µM) | kcat (s⁻¹) | Source |

| Plasmin | Serine Protease | Human | 250 | Not Reported | nih.gov |

| Gingipain K | Cysteine Protease | Porphyromonas gingivalis | Not Reported | Not Reported | glpbio.commedchemexpress.com |

| Thrombin | Serine Protease | Human | 2000 | Not Reported | nih.gov |

Structure

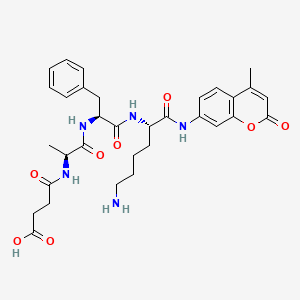

2D Structure

Properties

Molecular Formula |

C32H39N5O8 |

|---|---|

Molecular Weight |

621.7 g/mol |

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C32H39N5O8/c1-19-16-29(41)45-26-18-22(11-12-23(19)26)35-31(43)24(10-6-7-15-33)36-32(44)25(17-21-8-4-3-5-9-21)37-30(42)20(2)34-27(38)13-14-28(39)40/h3-5,8-9,11-12,16,18,20,24-25H,6-7,10,13-15,17,33H2,1-2H3,(H,34,38)(H,35,43)(H,36,44)(H,37,42)(H,39,40)/t20-,24-,25-/m0/s1 |

InChI Key |

GAQKKPHZOUJFMZ-OPXMRZJTSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)CCC(=O)O |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)CCC(=O)O |

Origin of Product |

United States |

**molecular and Biochemical Characteristics of Suc Ala Phe Lys Amc in Enzymatic Reactions**

Principles of Fluorogenic Hydrolysis by Proteases

Fluorogenic substrates, such as Suc-Ala-Phe-Lys-AMC, are designed to yield a measurable fluorescent signal upon specific enzymatic cleavage iris-biotech.descbt.com. The core principle involves a fluorophore, in this case, 7-amino-4-methylcoumarin (B1665955) (AMC), which is conjugated to a peptide sequence via an amide bond. When intact and bound to the peptide, AMC typically exhibits minimal or quenched fluorescence. Upon recognition and cleavage of the specific peptide bond by a target protease, AMC is released as a free molecule iris-biotech.de. This release dramatically increases the fluorescence emission, allowing for the real-time monitoring of protease activity.

The fluorescence detection offers significant advantages over colorimetric methods, primarily due to a higher signal-to-noise ratio, enabling the detection of even low levels of enzyme activity iris-biotech.de. The excitation and emission spectra for AMC are generally centered around 360-380 nm (excitation) and 440-460 nm (emission), respectively glpbio.combdbiosciences.comechelon-inc.com. This characteristic allows for sensitive quantification of the liberated AMC, directly correlating with the amount of enzyme activity present in a sample.

Determinants of Enzyme-Substrate Recognition and Specificity

The precise recognition and cleavage of this compound by specific proteases are governed by the amino acid sequence of the peptide chain and the complementary architecture of the protease's active site.

The specificity of protease-substrate interactions is fundamentally dictated by the amino acid residues surrounding the scissile peptide bond. The nomenclature established by Schechter and Berger defines these positions relative to the cleavage site: P1, P2, P3, and P4 denote the amino acid residues on the N-terminal side of the bond, while P1', P2', P3', and P4' refer to residues on the C-terminal side qiagenbioinformatics.compeakproteins.comexpasy.orgexpasy.orgd-nb.info. These substrate residues engage with corresponding binding pockets (S1, S2, S3, S4, etc.) within the protease's active site. The nature of the amino acids at these positions, particularly P1, P2, and P3, significantly influences substrate binding affinity and the efficiency of hydrolysis d-nb.info. For instance, trypsin typically cleaves after basic residues like Lysine (B10760008) or Arginine at the P1 position peakproteins.comexpasy.org, whereas chymotrypsin (B1334515) shows a preference for aromatic amino acids at P1 expasy.org.

This compound is a well-established substrate for specific proteolytic enzymes, notably plasmin and gingipain K.

Plasmin: This substrate is recognized as a highly sensitive fluorogenic tool for assaying plasmin activity glpbio.comglpbio.commedchemexpress.comapexbt.comrndsystems.com. Plasmin, a serine protease, plays a critical role in the fibrinolytic system, mediating the breakdown of blood clots glpbio.com. The succinyl group at the N-terminus and the specific sequence contribute to its recognition by plasmin.

Gingipain K: this compound is also employed for the enzymatic assays of gingipain K glpbio.commedchemexpress.commedchemexpress.com. Gingipain K is a cysteine protease produced by the bacterium Porphyromonas gingivalis, a key pathogen implicated in periodontal disease. Gingipain K is known for its specificity towards lysyl peptide bonds ebi.ac.uknih.gov, making this compound an appropriate substrate for its detection and study.

Conformational Dynamics and Binding Energetics of Enzyme-Suc-Ala-Phe-Lys-AMC Complexes

Enzyme catalysis is not a static process but rather involves dynamic interactions and conformational changes upon substrate binding nih.govpurdue.edusunneyxielab.orgacs.orgpnas.org. The binding of a substrate like this compound to its cognate protease can induce conformational alterations within the enzyme's active site, a phenomenon often described by the "induced fit" model nih.govpurdue.edusunneyxielab.org.

**methodologies for Quantitative Assessment of Protease Activity with Suc Ala Phe Lys Amc**

Development and Optimization of Fluorometric Assay Protocolsnih.gov

The development of robust fluorometric assays using Suc-Ala-Phe-Lys-AMC requires careful optimization of several parameters to ensure sensitivity and accuracy. The fundamental principle involves measuring the rate of release of free AMC, which is directly proportional to the protease activity under specific conditions. nih.govcaymanchem.com The fluorescence of the liberated AMC is typically measured with an excitation wavelength in the range of 360-380 nm and an emission wavelength between 440-460 nm. caymanchem.comnih.govechelon-inc.com

Key optimization steps include determining the optimal buffer composition, pH, and temperature, as these factors significantly influence enzyme activity. patsnap.comlibretexts.org Additionally, the concentrations of both the enzyme and the this compound substrate must be carefully selected. Enzyme concentration should be low enough to ensure the initial reaction rate is linear over the measurement period, while the substrate concentration may be varied depending on the specific goals of the assay, such as determining kinetic parameters. nih.gov

Table 1: General Protocol for Protease Activity Assay using this compound

| Step | Procedure | Purpose |

| 1. Reagent Preparation | Prepare a stock solution of this compound in a suitable solvent like DMSO. Prepare a working solution by diluting the stock solution in the desired assay buffer. | To ensure substrate solubility and stability. |

| 2. Reaction Setup | In a microplate well, combine the assay buffer and the this compound working solution. | To establish the baseline reaction environment. |

| 3. Enzyme Addition | Initiate the reaction by adding a specific amount of the protease solution to the wells. | To start the enzymatic cleavage of the substrate. |

| 4. Incubation | Incubate the reaction mixture at a constant, optimal temperature. | To allow the enzymatic reaction to proceed under controlled conditions. |

| 5. Fluorescence Measurement | Measure the fluorescence intensity at regular intervals (for kinetic assays) or after a fixed period (for endpoint assays) using a fluorometer with Ex/Em wavelengths of ~380/460 nm. | To quantify the amount of released AMC, which correlates with protease activity. |

| 6. Data Analysis | Calculate the rate of reaction from the change in fluorescence over time. | To determine the velocity of the enzymatic reaction. |

Continuous kinetic assays are the most common method for determining protease activity with this compound. This approach involves monitoring the increase in fluorescence in real-time immediately after the addition of the enzyme to the substrate solution. abcam.com A spectrofluorometer or a microplate reader is used to record the fluorescence signal at short, regular intervals over a defined period.

The primary advantage of this method is its ability to measure the initial velocity (V₀) of the reaction directly. By plotting fluorescence intensity against time, the initial linear portion of the curve represents the steady-state rate of substrate hydrolysis. The slope of this line is directly proportional to the reaction velocity. This method is crucial for detailed kinetic studies, as it provides a dynamic view of the enzyme's activity before factors like substrate depletion or product inhibition become significant. abcam.com

Endpoint assays offer a simpler, though less detailed, alternative to continuous kinetic measurements. In this method, the enzymatic reaction is allowed to proceed for a predetermined, fixed period. The reaction is then terminated abruptly, typically by adding a potent inhibitor, a denaturant, or by causing a drastic shift in pH that inactivates the enzyme.

After stopping the reaction, the total fluorescence of the liberated AMC in each sample is measured. The resulting fluorescence intensity is a cumulative measure of the total product formed during the incubation time. While endpoint assays are convenient for high-throughput screening of many samples simultaneously, they provide a single data point representing the average reaction rate over the entire period. This can be less accurate than continuous measurements, especially if the reaction rate does not remain linear throughout the incubation.

Determination of Enzyme Kinetic Parameters Using this compound

This compound is an excellent tool for determining the fundamental kinetic parameters of a protease, which describe its catalytic efficiency and affinity for the substrate.

The Michaelis-Menten model is the foundational framework for describing enzyme kinetics. libretexts.org To determine the Michaelis constant (Km) and the maximum reaction velocity (Vmax) using this compound, a series of experiments are performed where the initial reaction rate is measured across a range of substrate concentrations, while the enzyme concentration is held constant. patsnap.com

The Km represents the substrate concentration at which the reaction rate is half of Vmax, and it serves as an inverse measure of the enzyme's affinity for the substrate; a lower Km indicates a higher affinity. libretexts.orgyoutube.com Vmax is the theoretical maximum rate of the reaction when the enzyme is fully saturated with the substrate. youtube.com

The collected data (initial velocity vs. substrate concentration) are typically plotted, yielding a hyperbolic curve. patsnap.com Because accurately determining Vmax from a direct hyperbolic plot can be difficult, the data are often transformed into a linear format using methods like the Lineweaver-Burk plot (a double reciprocal plot of 1/Velocity vs. 1/[Substrate]). patsnap.comutah.edu This linear plot allows for more precise determination of Km and Vmax from the x-intercept, y-intercept, and slope. libretexts.orgutah.edu

Table 2: Example Data for Michaelis-Menten Analysis

This table illustrates typical data obtained from an experiment to determine Km and Vmax. The reaction velocity is measured at different concentrations of this compound.

| [this compound] (µM) | Reaction Velocity (RFU/min) | 1 / [S] (µM⁻¹) | 1 / V (min/RFU) |

| 5 | 55 | 0.200 | 0.0182 |

| 10 | 91 | 0.100 | 0.0110 |

| 20 | 133 | 0.050 | 0.0075 |

| 50 | 182 | 0.020 | 0.0055 |

| 100 | 213 | 0.010 | 0.0047 |

| 200 | 235 | 0.005 | 0.0043 |

RFU = Relative Fluorescence Units

The catalytic efficiency of an enzyme, often referred to as the specificity constant, is best described by the ratio kcat/Km. nih.gov This value represents the rate of the reaction at low substrate concentrations and provides a measure of how efficiently an enzyme can convert a substrate into a product. reddit.com

kcat (Turnover Number): This constant represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated. It is calculated from the maximal velocity (Vmax) and the total concentration of active enzyme ([E]t): kcat = Vmax / [E]t . aklectures.com

Active-Site Titration Techniques Employing Suc-Ala-Phe-Lys-AMClibretexts.org

The accurate determination of kcat is critically dependent on knowing the precise concentration of catalytically active enzyme in a given preparation, not just the total protein concentration. nih.gov Active-site titration is a technique used to quantify the number of functional enzyme active sites.

This is often accomplished using a titrant substrate that reacts stoichiometrically with the enzyme's active site, frequently forming a detectable intermediate. For serine proteases, compounds like 4-methylumbelliferyl p-guanidinobenzoate (MUGB) are used, which generate a burst of fluorescence corresponding to the concentration of active enzyme. nih.gov

While this compound is a turnover substrate rather than a classic titrant, data from pre-steady-state kinetics, specifically the "burst" of product formation in the initial milliseconds of the reaction, can be used to estimate the concentration of active enzyme-substrate complexes. This initial burst is stoichiometric with the concentration of competent active sites before the reaction settles into its steady-state rate. Therefore, under appropriate experimental conditions, the magnitude of this initial burst using a highly reactive substrate like this compound can provide an estimate of the active enzyme concentration, which is essential for an accurate calculation of kcat.

Enzyme Inhibition Studies and Inhibitor Characterization

The fluorogenic substrate Succinyl-Alanine-Phenylalanine-Lysine-7-amino-4-methylcoumarin (this compound) is a valuable tool not only for measuring the baseline activity of proteases like plasmin but also for characterizing the potency and mechanism of their inhibitors. medchemexpress.comresearchgate.netcymitquimica.com By monitoring the rate of fluorescent AMC release in the presence of varying concentrations of a test compound, researchers can quantify the extent of inhibition and gain insight into the inhibitor's mode of action. google.comresearchgate.net

Enzyme inhibition studies using this compound allow for the differentiation between various types of reversible inhibition, primarily competitive, non-competitive, and uncompetitive. Each type of inhibitor interacts with the enzyme in a distinct manner, leading to characteristic changes in the enzyme's kinetic parameters, the Michaelis constant (Km) and the maximum velocity (Vmax).

Competitive Inhibition: A competitive inhibitor binds to the enzyme's active site, the same site that the substrate (this compound) binds to. This binding is mutually exclusive. ovid.com The presence of a competitive inhibitor increases the apparent Km of the enzyme, meaning a higher concentration of the substrate is needed to reach half of Vmax. However, the Vmax remains unchanged because the inhibition can be overcome by a sufficiently high substrate concentration. ovid.com

Non-competitive Inhibition: A non-competitive inhibitor binds to an allosteric site, which is a site distinct from the active site. uzh.ch It can bind to either the free enzyme or the enzyme-substrate complex with equal affinity. uzh.ch This type of inhibition reduces the Vmax by decreasing the concentration of functional enzyme, but it does not affect the Km, as the inhibitor's binding does not interfere with the substrate's binding to the active site. uzh.ch

Uncompetitive Inhibition: An uncompetitive inhibitor binds only to the enzyme-substrate complex, also at an allosteric site. This binding event stabilizes the enzyme-substrate complex, which leads to a decrease in both the apparent Vmax and the apparent Km.

The expected effects of these principal inhibition types on enzyme kinetics when using the this compound substrate are summarized in the table below.

| Inhibition Type | Effect on Km | Effect on Vmax | Binding Site |

|---|---|---|---|

| Competitive | Increases | Unchanged | Active Site |

| Non-competitive | Unchanged | Decreases | Allosteric Site |

| Uncompetitive | Decreases | Decreases | Enzyme-Substrate Complex |

A practical example of this analysis is the characterization of Benzylsulfonyl-D-Ser-homoPhe-(4-amidino-benzylamide) (BSFAB) as a plasmin inhibitor. researchgate.net In this study, enzyme kinetic studies were performed using this compound as the substrate to determine the inhibition constant (Ki) and the mechanism. researchgate.net The results identified BSFAB as a reversible competitive inhibitor of plasmin with a Ki value of 29 nM. researchgate.net

Elucidating an inhibitor's mechanism of action is crucial for drug development and biochemical research. Assays utilizing this compound are central to this process. The mechanism is determined by systematically measuring enzyme kinetics at various substrate and inhibitor concentrations.

The data are often analyzed using graphical methods, such as a Dixon plot, which graphs the reciprocal of the reaction velocity (1/V) against the inhibitor concentration at multiple fixed substrate concentrations. ru.nl The intersection point of the lines on the plot helps to distinguish the mode of inhibition. For example, in the study of the inhibitor BSFAB, a Dixon plot was used to confirm its competitive reversible inhibition of plasmin in the presence of the this compound substrate. ru.nl

For irreversible inhibitors, the mechanism involves the formation of a covalent bond with the enzyme. Kinetic analysis in this case focuses on determining the second-order rate constant (often denoted as kinact/Ki or k2), which measures the inhibitor's efficiency. This is calculated from the apparent rate constant, taking into account the concentration of the substrate (this compound) and its Km value. epdf.pub

The specificity of an inhibitor is another key aspect of its mechanism. This compound can be used in protease panels to screen for off-target effects. For instance, antibody inhibitors developed for human kallikrein 1 (hK1) were tested against a panel of other proteases, including plasmin. google.com Using this compound to measure plasmin activity, the inhibitors were found to have Ki values greater than 1000 nM for plasmin, demonstrating high specificity for their intended target and a lack of significant off-target inhibition. google.com An interesting methodological consideration is that the fluorescent product of the reaction, 7-amino-4-methylcoumarin (B1665955) (AMC), can itself act as a competitive inhibitor at higher concentrations, a factor that may need to be accounted for in kinetic analyses.

Beyond inhibitors that bind to the active site or the enzyme-substrate complex, some compounds act as allosteric modulators. These molecules bind to a regulatory (allosteric) site on the enzyme, causing a conformational change that can either increase (allosteric activation) or decrease (allosteric inhibition) the enzyme's activity without directly blocking substrate binding. uzh.ch

Assays with this compound are well-suited for identifying and characterizing allosteric modulators. An allosteric modulator would alter the Vmax of the reaction, and potentially the Km, but would not exhibit the classic pattern of competitive inhibition. Non-competitive inhibition is a form of allosteric inhibition. uzh.ch The potential for allosteric regulation is an important area of investigation in enzyme biology. epdf.pub

For example, if a compound were tested with plasmin and the this compound substrate, and it was found to increase the Vmax, it would be identified as an allosteric activator. Conversely, a compound that decreases Vmax without competing with the substrate would be an allosteric inhibitor. The hypothetical data below illustrates the expected kinetic changes for different types of allosteric modulators.

| Modulator Type | Hypothetical Effect on Km | Hypothetical Effect on Vmax | Mechanism |

|---|---|---|---|

| No Modulator (Control) | Baseline (e.g., 265 µM) researchgate.net | Baseline | N/A |

| Allosteric Activator | May Decrease / No Change | Increases | Enhances enzyme catalytic efficiency |

| Allosteric Inhibitor (Non-competitive) | No Change | Decreases | Reduces enzyme catalytic efficiency |

**applications of Suc Ala Phe Lys Amc in Diverse Protease Systems**

Research on Serine Proteases: Specificity and Functionmedchemexpress.com

This substrate is particularly valuable for investigating serine proteases due to its specific peptide sequence, which is recognized and cleaved by certain enzymes within this class.

Plasmin and Fibrinolytic Enzyme Researchapexbt.comdairy-journal.orgtandfonline.comresearchgate.net

Suc-Ala-Phe-Lys-AMC is recognized as a highly sensitive fluorogenic substrate for plasmin apexbt.comglpbio.commedchemexpress.com. Plasmin, a key enzyme in the fibrinolytic system, plays a crucial role in breaking down blood clots. Research utilizing this substrate has focused on quantifying plasmin activity in various biological samples and understanding the dynamics of the fibrinolytic system dairy-journal.orgtandfonline.comresearchgate.netnovusbio.com. For instance, studies have employed this compound to measure plasmin activity in cheese ripening processes dairy-journal.org and in the activation of plasminogen by urokinase novusbio.com. The substrate's sensitivity allows for the detection of even low levels of plasmin activity, making it a valuable tool in studies related to hemostasis and thrombosis novusbio.com.

Gingipain K and Related Proteasesdairy-journal.org

Beyond plasmin, this compound has also demonstrated utility in the study of gingipains, specifically gingipain K glpbio.commedchemexpress.combocsci.combachem.com. Gingipains are cysteine proteases produced by the bacterium Porphyromonas gingivalis, a major pathogen associated with periodontal disease. Research has utilized this compound for assaying the activity of gingipain K glpbio.commedchemexpress.com, contributing to the understanding of its role in disease pathogenesis and the development of potential therapeutic inhibitors nih.gov.

Comparative Analysis with Other Fluorogenic Substrates for Serine Proteases (e.g., Chymotrypsin (B1334515), Elastase, Trypsin, NEP)medchemexpress.combachem.comechelon-inc.comgoogle.comnih.govgoogle.comcaymanchem.comresearchgate.netbocsci.comresearchgate.netmdpi.com

This compound's specificity profile allows for comparative studies with other well-established fluorogenic substrates used for different serine proteases. While this compound is primarily associated with plasmin and gingipain K, other substrates like Suc-Ala-Ala-Pro-Phe-AMC are commonly used for chymotrypsin echelon-inc.comcaymanchem.comresearchgate.net, and Suc-Ala-Ala-Ala-pNA for elastase researchgate.netchemicalbook.com. Trypsin substrates often feature arginine or lysine (B10760008) at the P1 position, such as Z-Phe-Arg-AMC researchgate.net. Comparing the cleavage efficiency and specificity of this compound against a panel of serine proteases, including chymotrypsin, elastase, and trypsin, helps to elucidate the precise substrate preferences of different enzymes and to develop more selective assays or inhibitors tandfonline.comgoogle.commdpi.com. For example, while this compound is specific for plasmin, other substrates are employed to differentiate between enzymes like trypsin and chymotrypsin based on their distinct P1 residue preferences mdpi.com.

Investigations into Other Protease Classes (if applicable based on findings)

While this compound is predominantly recognized for its interaction with serine proteases like plasmin, its application to other protease classes is less commonly documented in the provided search results. The specific peptide sequence Succinyl-Ala-Phe-Lys is designed to mimic the cleavage sites recognized by serine proteases. Studies investigating other protease classes, such as cysteine proteases (e.g., papain, cruzain nih.gov) or metalloproteases, typically employ different substrate sequences tailored to their specific active site requirements. For instance, some studies on E. coli have identified other enzymes, potentially metallopeptidases, that can hydrolyze substrates like Suc-Leu-Leu-Val-Tyr-AMC researchgate.net, but this compound's primary utility remains with serine proteases.

Contributions to Drug Discovery and Screening Methodologies Targeting Proteasesnih.govCurrent time information in Chicago, IL, US.

The sensitivity and specificity of this compound make it a valuable tool in drug discovery and high-throughput screening (HTS) methodologies aimed at identifying protease inhibitors nih.govbocsci.comCurrent time information in Chicago, IL, US.chemimpex.com. By using this substrate in enzyme-based assays, researchers can efficiently screen large libraries of chemical compounds for their ability to inhibit the activity of target proteases like plasmin or gingipain K. This is critical in developing therapeutics for diseases where these proteases play a significant role, such as thrombosis, cancer, or infectious diseases Current time information in Chicago, IL, US.chemimpex.com. For example, studies investigating inhibitors for P. gingivalis gingipains have utilized this compound as a substrate to measure inhibitory activity nih.gov. The compound's utility in HTS contributes to the rapid identification of lead compounds for drug development chemimpex.com.

**advanced Research Applications and Mechanistic Insights Via Suc Ala Phe Lys Amc**

Elucidating Proteolytic Pathways and Cascades in Biological SystemsCurrent time information in Chicago, IL, US.echelon-inc.com

Suc-Ala-Phe-Lys-AMC serves as a key substrate for identifying and quantifying the activity of specific proteases involved in various biological pathways. Its well-defined cleavage site, typically after lysine (B10760008), allows researchers to monitor the activity of enzymes such as plasmin apexbt.commedchemexpress.comglpbio.combocsci.com. By using this substrate in complex biological matrices or cell lysates, researchers can map proteolytic cascades, understand the regulation of enzyme activity, and identify the specific proteases that initiate or propagate these cascades. For instance, studies investigating fibrinolysis or other signaling pathways where plasmin plays a role can employ this compound to precisely measure plasmin activity, thereby contributing to the understanding of processes like blood coagulation and tissue remodeling apexbt.commedchemexpress.comglpbio.combocsci.com. The substrate's sensitivity enables the detection of low levels of protease activity, crucial for studying subtle regulatory mechanisms within these pathways.

Investigating Protein Interactions and Enzyme Substrate MimicryCurrent time information in Chicago, IL, US.nih.gov

The design of this compound, with its specific amino acid sequence, allows it to act as a mimic of natural protein substrates. This mimicry is instrumental in studying the intricate interactions between proteases and their substrates, including how enzymes recognize and bind to their targets. By observing how this compound fits into the active site and is cleaved, researchers can infer critical binding determinants and catalytic mechanisms. This approach is particularly useful for understanding enzyme substrate mimicry, where a synthetic substrate replicates key features of a natural substrate to probe enzyme specificity and function nih.gov. Studies utilizing such substrates help in understanding how variations in substrate sequence affect binding affinity (Km) and catalytic efficiency (kcat), providing insights into the evolutionary pressures that shape protease specificity.

Structural Biology and Site-Directed Mutagenesis Studies

This compound is frequently employed in conjunction with structural biology techniques and site-directed mutagenesis to dissect the molecular basis of protease activity and specificity.

The specificity pockets of a protease, such as the S1 pocket, are critical for substrate recognition. This compound, with its P1 lysine residue, is particularly useful for probing pockets that accommodate basic or polar residues. By analyzing the binding and cleavage kinetics of this substrate with wild-type and mutant proteases, researchers can map the chemical and steric properties of these active site pockets researchgate.netfrontiersin.orgacs.org. For example, studies using chymotrypsin (B1334515) have shown how different amino acids at the P2 position (e.g., Pro in Suc-Ala-Ala-Pro-Phe-AMC versus Phe in Suc-Ala-Ala-Phe-AMC) significantly impact the specificity constant (kcat/Km), indicating the importance of the P2 residue in fitting into the enzyme's binding site researchgate.netresearchgate.net. The phenylalanine residue at the P2 position of this compound further contributes to understanding hydrophobic interactions within the active site.

Site-directed mutagenesis allows for the systematic alteration of amino acid residues within a protease's active site. When coupled with substrates like this compound, these studies can reveal how specific mutations affect substrate binding and cleavage. For instance, changing residues that interact with the P1 lysine or P2 phenylalanine can alter the enzyme's preference for other substrates or abolish its activity towards this compound frontiersin.orgacs.org. Research has demonstrated how mutations in specificity pockets can shift enzyme preference, for example, altering a pocket to favor acidic residues instead of basic ones, thereby changing the substrate profile pnas.orgresearchgate.net. Such experiments provide crucial data for understanding enzyme evolution and for designing highly specific inhibitors or substrates.

Use as a Model Peptide in Mechanistic Biochemical Studies (e.g., cross-linking reactions)nih.gov

Beyond its role in activity assays, this compound can serve as a model peptide in various mechanistic biochemical studies. For instance, it has been used in studies investigating chemical modifications of peptides, such as cross-linking reactions. In one study, this compound was used to analyze the reaction of oxazolidines with lysine residues, demonstrating the formation of Schiff's base adducts and providing insights into the chemical modifications that can occur on peptides nih.gov. This highlights its utility as a well-defined peptide molecule for exploring reaction mechanisms and validating biochemical methodologies.

Compound Nomenclature Table

| Common Name/Abbreviation | Full Chemical Name |

| This compound | Succinyl-Alanine-Phenylalanine-Lysine-7-amino-4-methylcoumarin |

| AMC | 7-amino-4-methylcoumarin (B1665955) |

| Suc | Succinyl (3-carboxypropanoyl) |

| Ala | Alanine |

| Phe | Phenylalanine |

| Lys | Lysine |

**synthesis and Chemical Modifications of Suc Ala Phe Lys Amc for Research Purposes**

Chemical Synthesis Methodologies for Peptide Derivatization

The synthesis of peptide-AMC conjugates such as Suc-Ala-Phe-Lys-AMC can be achieved through several methodologies, with solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) being the principal approaches.

Solid-Phase Peptide Synthesis (SPPS): SPPS is a widely adopted technique for assembling peptides on a solid support, or resin. americanpeptidesociety.org This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer. units.it A significant advantage of SPPS is the ability to easily remove excess reagents and byproducts by simple filtration and washing, which streamlines the purification process. americanpeptidesociety.org

For the synthesis of peptide-AMCs, a key challenge has been the lack of a functional group on the 7-amino-4-methylcoumarin (B1665955) (AMC) moiety for direct attachment to a solid support. biospace.comnih.gov To overcome this, specialized resins, such as AMC-Wang resin, have been developed. biospace.com In this approach, a linker molecule is first attached to the resin, and the peptide is then synthesized on this linker. nih.gov The most common chemistry employed is Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry. nih.gov The Fmoc group protects the α-amino group of the amino acid and is removed with a mild base, typically piperidine, before the next amino acid is coupled. nih.govcreative-peptides.com Side-chain protecting groups, like tert-butyl, are acid-labile and are removed at the final cleavage step. nih.gov

The general cycle of SPPS involves:

Deprotection: Removal of the Nα-protecting group (e.g., Fmoc) from the resin-bound amino acid or peptide.

Washing: Rinsing the resin to remove the deprotecting agent and byproducts.

Coupling: Addition of the next Nα-protected amino acid, which is activated by a coupling reagent (e.g., HBTU, HATU) to facilitate peptide bond formation. peptide.comacs.org

Washing: Removal of unreacted amino acids and coupling reagents.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA), which also removes the side-chain protecting groups. genscript.comforeveryoungpharmacy.com

Solution-Phase Peptide Synthesis (LPPS): In contrast to SPPS, LPPS involves the synthesis of the peptide entirely in solution. bachem.com This method can be more advantageous for large-scale synthesis and for the preparation of certain modified peptides. bachem.com However, it often requires purification after each coupling step to remove unreacted starting materials and byproducts, which can be more complex and time-consuming than the simple washing steps in SPPS. bachem.com The synthesis of peptide-AMCs in solution typically involves the coupling of the fully protected peptide to the AMC moiety in the final steps.

| Synthesis Method | Advantages | Disadvantages |

| Solid-Phase Peptide Synthesis (SPPS) | - Simplified purification (washing steps) - Amenable to automation - High yields | - Can be challenging for very long or complex peptides - Requires specialized resins for AMC conjugation |

| Solution-Phase Peptide Synthesis (LPPS) | - Scalable for large quantities - More flexibility in reaction conditions - Can be more cost-effective for simple peptides | - Requires purification after each step - Can be more labor-intensive - Potential for side reactions in solution |

Role of Protecting Groups (e.g., Methoxysuccinyl) in Substrate Stability and Specificity

Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at reactive functional groups on the amino acid side chains and the N-terminus. creative-peptides.com In the context of this compound, the N-terminal succinyl group (specifically, a derivative like methoxysuccinyl) plays a crucial role in defining the substrate's properties.

The N-terminal protecting group serves several functions:

Blocks the N-terminus: The primary role is to cap the N-terminal amino group of the peptide. This prevents the formation of longer, undesired peptide chains during synthesis.

Influences Substrate Specificity: The nature of the N-terminal blocking group can significantly influence the recognition and cleavage of the substrate by a target protease. The size, charge, and hydrophobicity of the protecting group can affect how the substrate fits into the active site of the enzyme.

While the term "methoxysuccinyl" is not as commonly cited as other protecting groups like Boc or Fmoc, its succinyl core provides a dicarboxylic acid monoamide structure at the N-terminus. This modification can mimic a natural post-translational modification or simply serve to create a specific chemical environment at the N-terminus that is favorable for interaction with the target enzyme.

| Protecting Group Type | Role in Peptide Synthesis | Example |

| Temporary (α-Amino) | Protects the N-terminus during chain elongation; removed at each cycle. | Fmoc, Boc |

| Permanent (Side-Chain) | Protects reactive side chains during synthesis; removed during final cleavage. | tBu, Trt |

| N-Terminal Blocking Group | Caps the final peptide to influence its biochemical properties. | Acetyl, Succinyl |

Influence of Counterions (e.g., Trifluoroacetate) on Experimental Reproducibility and Peptide Properties

During the final cleavage and purification steps of SPPS, trifluoroacetic acid (TFA) is commonly used. genscript.comgenscript.com As a result, the final peptide product is often isolated as a TFA salt, where the trifluoroacetate anion (TFA⁻) acts as a counterion to the positively charged groups on the peptide, such as the N-terminus and the side chain of lysine (B10760008). nih.govacs.org The presence of TFA can have a significant impact on the peptide's properties and the reproducibility of experiments. novoprolabs.comgenscript.com

Effects of TFA Counterions:

Alteration of Physicochemical Properties: TFA can affect the peptide's solubility, aggregation, and secondary structure. nih.govgenscript.com The presence of different counterions can disrupt or alter the hydrogen-bonding network within the peptide. nih.gov

Interference with Analytical Techniques: TFA has a strong infrared absorbance band that can overlap with the amide I band of peptides, complicating structural analysis by FTIR spectroscopy. genscript.commdpi.com

Impact on Biological Assays: Residual TFA can be toxic to cells or inhibit cell proliferation, leading to unpredictable results in cell-based assays. nih.govnih.gov It has also been shown to act as an allosteric modulator of certain receptors, which could interfere with functional studies. genscript.comnih.gov

pH Modification: As an acid, residual TFA can lower the pH of the peptide solution, which can affect the activity of enzymes in subsequent assays. genscript.com

Due to these potential interferences, it is often necessary to remove or exchange the TFA counterion for a more biologically compatible one, such as chloride or acetate. genscript.commdpi.com This can be achieved through techniques like ion-exchange chromatography or repeated lyophilization from a solution containing the desired counterion's acid (e.g., HCl). researchgate.net

| Counterion | Source in Synthesis | Potential Impact on Experiments |

| Trifluoroacetate (TFA⁻) | Cleavage from resin and HPLC purification | Can alter peptide structure, interfere with spectroscopy, affect cell viability, and lower solution pH. |

| Chloride (Cl⁻) | Ion exchange from TFA salt | Generally more biologically compatible; less likely to interfere with assays. |

| Acetate (CH₃COO⁻) | Ion exchange from TFA salt | Another biologically compatible option, often used in peptide formulations. |

Strategies for Developing Related Fluorogenic Probes and Bioconjugates

The basic structure of this compound serves as a scaffold that can be modified to develop a variety of fluorogenic probes and bioconjugates with tailored properties.

Developing Related Fluorogenic Probes: The core principle of a fluorogenic probe is the quenching of a fluorophore's emission in the intact molecule, followed by a significant increase in fluorescence upon enzymatic cleavage. Starting with the AMC fluorophore, several strategies can be employed:

Modification of the Peptide Sequence: The peptide sequence (Ala-Phe-Lys) determines the substrate's specificity for a particular protease. By altering this sequence, probes can be designed to be selective for other proteases.

Use of Different Fluorophores: While AMC is a common choice, other fluorophores with different excitation and emission wavelengths can be used. nih.gov This allows for the development of probes for multiplexed assays where multiple enzymatic activities are measured simultaneously. Examples include rhodamine 110 and fluorescein derivatives. nih.gov

Introduction of Quenchers (FRET): For more complex probes, a Förster Resonance Energy Transfer (FRET) pair can be incorporated. peptide.com This involves attaching a fluorophore and a quencher to the peptide. In the intact substrate, the quencher suppresses the fluorophore's signal. Cleavage of the peptide separates the pair, leading to an increase in fluorescence.

Bioconjugation Strategies: Bioconjugation involves attaching the fluorogenic peptide substrate to other molecules, such as proteins, antibodies, or nanoparticles, to create probes for specific applications like cellular imaging or diagnostics.

Covalent Labeling: The peptide can be synthesized with a reactive group (e.g., a maleimide or an azide) that allows for its covalent attachment to a target molecule.

Non-Covalent Labeling: Probes can be designed to bind non-covalently to a target, with the binding event leading to a change in the local environment that activates the fluorophore. nih.gov

These strategies enable the transformation of a simple enzyme substrate into a sophisticated tool for studying biological processes in complex environments. nih.gov

Future Directions and Emerging Research Paradigms

The utility of the fluorogenic peptide substrate, Succinyl-Alanine-Phenylalanine-Lysine-7-amido-4-methylcoumarin (Suc-Ala-Phe-Lys-AMC), continues to expand beyond routine enzyme characterization. Emerging research paradigms are leveraging its specific properties to address complex biological questions, from drug discovery to understanding intricate cellular communication networks. The following sections explore the future directions centered on the application of this specific substrate.

Q & A

Q. How can this substrate be adapted for high-throughput screening (HTS) of protease inhibitors?

Q. Tables

| Kinetic Parameters for this compound Hydrolysis |

|---|

| Enzyme |

| Plasmin |

| Neutrophil Serine Protease 4 |

| Cathepsin G |

NA: No detectable activity under standard assay conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.